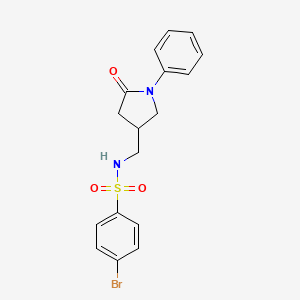

(3-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

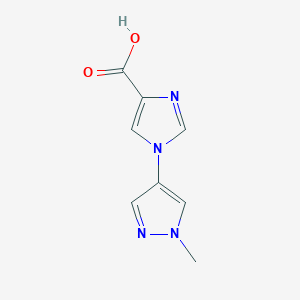

The compound “(3-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule. It contains a 1,3,4-thiadiazole moiety, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This moiety is known to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid. The process involves esterification, hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR and IR. These techniques can provide information about the types of bonds present in the molecule and their arrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus, while the solubility can be determined using various solvents .科学的研究の応用

Molecular Interactions and Antagonist Activity

This compound has been studied for its molecular interactions with the CB1 cannabinoid receptor. The research involved conformational analysis and the development of pharmacophore models to understand the binding interactions of cannabinoid receptor ligands. These studies contribute to the understanding of the steric and electrostatic requirements for antagonist activity at the CB1 receptor, suggesting that the compound's specific conformations and molecular characteristics may play a crucial role in its biological activity (Shim et al., 2002).

Antimicrobial Properties

Several studies have focused on the synthesis of new derivatives of this compound and their antimicrobial properties. These studies reveal that certain derivatives exhibit significant activity against a variety of bacteria and fungi, showcasing the potential of these compounds in developing new antimicrobial agents. For example, derivatives have been synthesized and tested in vitro for their antimicrobial efficacy, demonstrating variable and modest activity against investigated bacterial and fungal strains (Patel et al., 2011).

Synthesis Methodologies

Research has also focused on the synthesis methodologies of this compound and its derivatives. These studies not only provide insight into the chemical properties of the compound but also explore efficient ways to synthesize these molecules, potentially leading to novel therapeutic agents. For instance, novel synthesis routes have been developed for creating derivatives with improved yields, which are then characterized and evaluated for their biological activities (Zheng Rui, 2010).

Anticancer and Antimicrobial Agents

Further research includes the development of derivatives as potential anticancer and antimicrobial agents. These studies involve the synthesis of novel compounds, their structural characterization, and evaluation of their bioactivities. The findings indicate that some derivatives exhibit potent anticancer and antimicrobial activities, suggesting their potential use in treating various diseases (Katariya et al., 2021).

将来の方向性

作用機序

Target of Action

It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that the compound may target DNA or associated proteins, inhibiting replication of both bacterial and cancer cells .

Mode of Action

Based on the properties of 1,3,4-thiadiazole derivatives, it can be inferred that the compound interacts with its targets by disrupting dna replication processes . This disruption could result in the inhibition of cell division and growth, particularly in bacterial and cancer cells .

Biochemical Pathways

Given that 1,3,4-thiadiazole derivatives can disrupt dna replication , it is likely that the compound affects pathways related to cell division and growth. The downstream effects of this disruption could include inhibited growth and proliferation of bacterial and cancer cells .

Result of Action

Based on the known properties of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may inhibit the growth and proliferation of bacterial and cancer cells by disrupting dna replication .

特性

IUPAC Name |

(3-chlorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3OS/c1-10-17-18-14(21-10)12-5-3-7-19(9-12)15(20)11-4-2-6-13(16)8-11/h2,4,6,8,12H,3,5,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBLGJSZPCCNCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2947935.png)

![5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2947942.png)

![6-(3-Fluorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2947943.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2947949.png)

![(5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2947950.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2947954.png)

![2-(6-methoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2947955.png)